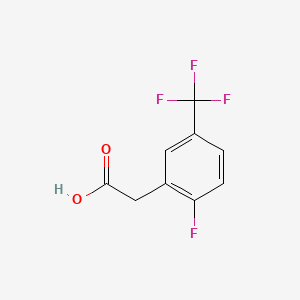

2-Fluoro-5-(trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

2-Fluoro-5-(trifluoromethyl)phenylacetic acid is an aromatic monocarboxylic acid with the molecular formula C₉H₆F₄O₂. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-5-(trifluoromethyl)phenylboronic acid with a suitable halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-5-(trifluoromethyl)phenylacetic acid has shown promise in the development of pharmaceutical agents due to its unique structural features that enhance biological activity.

Antimicrobial Activity

Recent studies indicate that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Research has demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics like amphotericin B .

| Pathogen | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 100 | AN2690 |

| Aspergillus niger | 100 | AN2690 |

| Escherichia coli | 50 | Amphotericin B |

| Bacillus cereus | 25 | AN2690 |

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation at the cellular level.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Compounds

The compound can be used in the synthesis of various fluorinated derivatives, which are essential in drug development due to their enhanced metabolic stability and bioactivity .

Case Studies in Synthesis

A notable application includes the synthesis of α-(trifluoromethyl)phenylacetic acid from simpler precursors, demonstrating good yields and efficiency . This method highlights the utility of fluorinated compounds in creating complex molecular architectures.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it can inhibit the activity of certain enzymes by forming strong hydrogen bonds and electrostatic interactions with the active site residues .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Comparison: Compared to its analogs, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .

Activité Biologique

2-Fluoro-5-(trifluoromethyl)phenylacetic acid (C9H6F4O2), a fluorinated phenylacetic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which significantly influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular configuration allows for enhanced lipophilicity and potential interactions with biological targets, making it a subject of interest in various therapeutic contexts.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorinated groups enhance the compound's binding affinity to biological targets, which can lead to altered metabolic pathways.

Enzyme Interactions

Fluorinated compounds often exhibit unique interactions with enzymes due to their electronegative nature. In particular, studies have shown that the presence of fluorine can modulate enzyme activity, potentially leading to increased inhibition or altered substrate specificity. For instance, in structure-activity relationship (SAR) studies, the introduction of fluorine atoms has been linked to significant changes in enzyme inhibition profiles, enhancing the potency of related compounds against various targets, including cancer cells and pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it has been evaluated for its effects on cell viability in different cancer cell lines, such as HeLa and L363 cells. The compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 4.1 |

| This compound | L363 | 3.8 |

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Antiparasitic Activity

In addition to its anticancer properties, this compound has been investigated for its antiparasitic effects. A related study highlighted its potential against Cryptosporidium, a pathogen responsible for cryptosporidiosis. The compound exhibited effective inhibition at low concentrations (EC50 = 0.17 μM), showcasing its potential as a lead compound for treating parasitic infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate favorable properties such as good solubility and permeability across biological membranes, which are crucial for oral bioavailability.

Toxicological evaluations have also been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits low cytotoxicity against non-cancerous cell lines, indicating a potentially favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts alkylation or fluorination of precursor phenylacetic acid derivatives. For example, halogen exchange reactions using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) on fluorinated phenylacetonitrile intermediates, followed by hydrolysis, can yield the target compound . Optimization involves:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O improve electrophilic substitution efficiency.

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Q. How can researchers verify the purity and structural integrity of this compound?

- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity .

- Spectroscopic methods :

- Elemental analysis : Validate empirical formula (C₉H₆F₄O₂) and molecular weight (222.14 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing fluorinated NSAIDs or kinase inhibitors. For example:

- Anti-inflammatory agents : Analogous to lumiracoxib (COX-2 inhibitor), where fluorine and trifluoromethyl groups enhance metabolic stability .

- Structure-activity relationship (SAR) studies : Modifications to the acetic acid moiety can tune lipophilicity and target binding .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-fluorination) impact yield, and how can they be mitigated?

Fluorination reactions often suffer from:

- Regioselectivity issues : Uncontrolled fluorination at positions 3 or 4 due to electronic effects.

- Mitigation : Use directing groups (e.g., boronic esters) or sterically hindered substrates to favor ortho/para substitution .

- Byproduct analysis : LC-MS and ¹⁹F NMR can identify polyfluorinated byproducts, guiding solvent selection (e.g., DMF vs. THF) to suppress side reactions .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

- DFT calculations : Model transition states for fluorination/trifluoromethylation steps using Gaussian or ORCA software.

- Molecular docking : Predict binding affinities to biological targets (e.g., COX enzymes) using AutoDock Vina .

- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance reaction efficiency .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Thermal stability : Decomposition above 150°C generates fluorobenzene derivatives and CO₂ .

- Light sensitivity : UV exposure may cleave the C–F bond; store in amber vials at room temperature (sealed, dry) .

- Hydrolytic degradation : Acidic/basic conditions hydrolyze the acetic acid group to form 2-fluoro-5-(trifluoromethyl)phenol; monitor via pH-controlled stability studies .

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo) be resolved?

- Metabolic profiling : Use hepatocyte assays to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) .

- Pharmacokinetic modeling : Allometric scaling adjusts for species-specific differences in clearance rates .

- Target engagement assays : SPR or CETSA confirm target binding in physiological environments .

Q. Methodological Guidance

Q. What strategies improve regioselectivity in trifluoromethylation reactions?

- Electron-deficient arenes : Enhance para-selectivity using nitro or carbonyl groups as directing groups.

- Metal-mediated catalysis : Pd(0)/Cu(I) systems enable cross-coupling with CF₃ sources (e.g., TMSCF₃) .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% .

Q. How can researchers validate fluorinated byproducts in complex mixtures?

Propriétés

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVIPAUIJVTMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372161 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-66-7 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.